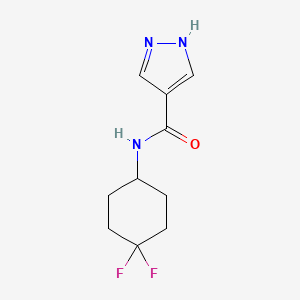

N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

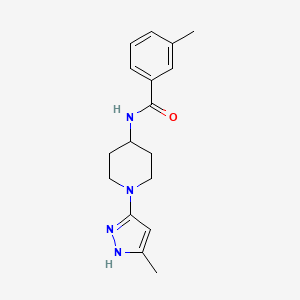

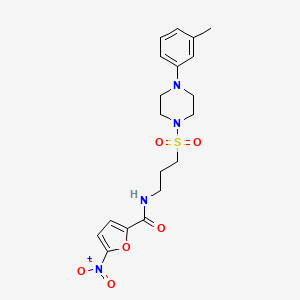

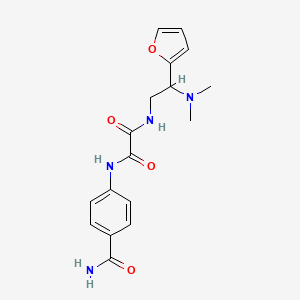

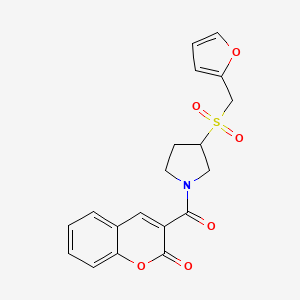

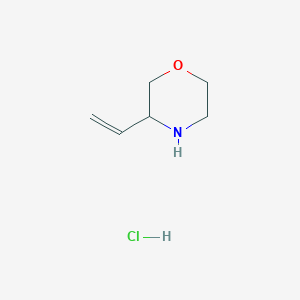

“N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH) and can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a 4,4-difluorocyclohexyl group via a nitrogen atom. The carboxamide group would be attached to the 4-position of the pyrazole ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring, the carboxamide group, and the 4,4-difluorocyclohexyl group. Each of these functional groups can undergo specific types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could influence the compound’s lipophilicity and thus its absorption and distribution in the body .Mécanisme D'action

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide is the family of poly (ADP-ribose) polymerases (PARPs) . PARPs are a group of proteins that play key roles in a variety of cellular processes, including DNA replication and repair .

Mode of Action

This compound acts as a PARP inhibitor . It suppresses DNA repair through a mechanism known as “PARP trapping”, which is a process where PARP enzymes are trapped on DNA, preventing the normal repair process . This mechanism is particularly effective in cancer cells with homologous recombination repair (HRR) defects, including BRCA mutations .

Biochemical Pathways

The inhibition of PARP by this compound affects the DNA repair pathways . When PARP is inhibited, DNA damage accumulates in the cell, leading to cell death. This is particularly effective in cancer cells, which often have defects in other DNA repair mechanisms .

Result of Action

The result of this compound’s action is the accumulation of DNA damage in cells, leading to cell death . This is particularly effective in cancer cells, which often have defects in other DNA repair mechanisms .

Avantages Et Limitations Des Expériences En Laboratoire

DPCPX has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. DPCPX is also relatively stable and has a long half-life, which allows for prolonged exposure in vitro and in vivo experiments. However, DPCPX has some limitations, including its low solubility in water and its relatively low potency compared to other adenosine A1 receptor antagonists.

Orientations Futures

There are several future directions for the study of DPCPX. One area of research is the development of more potent and selective adenosine A1 receptor antagonists. Another area of research is the use of DPCPX in combination with other drugs to enhance its therapeutic effects. Finally, the role of adenosine A1 receptors in various pathological conditions, such as cancer and neurodegenerative diseases, is an area of active research that may benefit from the use of DPCPX.

Méthodes De Synthèse

The synthesis of DPCPX involves the reaction of 4,4-difluorocyclohexanone with hydrazine hydrate to form 4,4-difluorocyclohexylhydrazine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form DPCPX. The overall yield of this synthesis method is around 20-25%.

Applications De Recherche Scientifique

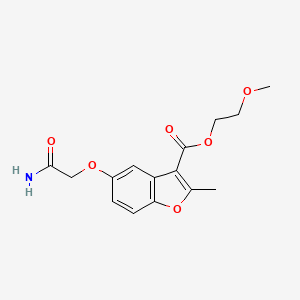

Blocs de construction fluorés pour les radiotraceurs TEP

La tomographie par émission de positons (TEP) repose sur des radiotraceurs marqués au fluor-18 (^18F). Les chercheurs utilisent des précurseurs fluorés comme le (4,4-difluorocyclohexyl)méthanol pour synthétiser des composés marqués au ^18F pour des études d'imagerie. Ces radiotraceurs aident à visualiser les processus biologiques in vivo.

Pour plus d'informations, vous pouvez consulter la page produit Thermo Scientific Chemicals pour (4,4-difluorocyclohexyl)méthanol . De plus, la base de données Fisher Scientific fournit son numéro CAS et ses détails moléculaires .

Propriétés

IUPAC Name |

N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3O/c11-10(12)3-1-8(2-4-10)15-9(16)7-5-13-14-6-7/h5-6,8H,1-4H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATZNRHAIGTCAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CNN=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2389609.png)

![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2389613.png)

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2389616.png)

![1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2389625.png)

![1-(6,7-Dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2389630.png)